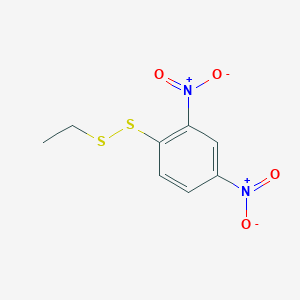
1-(Ethyldisulfanyl)-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is a chemical compound that features a disulfide bond and a 2,4-dinitrophenyl group. Disulfides are known for their role in the stabilization of protein structures and their involvement in various biochemical processes. The 2,4-dinitrophenyl group is often used in analytical chemistry for the detection of aldehydes and ketones.
Méthodes De Préparation
The synthesis of disulfide, 2,4-dinitrophenyl ethyl typically involves the protection of cysteine residues using the 2,4-dinitrophenyl ethyl group. This protection is compatible with Boc chemistry and is fully orthogonal with other protecting groups such as S-Meb and S-Acm . The disulfide bond formation can be achieved through oxidative coupling of thiols using various oxidants, with molecular oxygen being a common choice due to its non-toxic and abundant nature .
Analyse Des Réactions Chimiques
1-(Ethyldisulfanyl)-2,4-dinitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Applications De Recherche Scientifique
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is used in various scientific research applications, including:
Peptide and Protein Chemistry: It is used as a protecting group for cysteine residues during peptide synthesis.
Analytical Chemistry: The 2,4-dinitrophenyl group is used for the detection and quantification of aldehydes and ketones in analytical assays.
Bioconjugation: The compound is used in the modification and labeling of proteins and peptides for various biochemical studies.
Mécanisme D'action
The mechanism of action of disulfide, 2,4-dinitrophenyl ethyl involves the formation and cleavage of disulfide bonds. The disulfide bond formation plays a crucial role in the folding and stabilization of proteins, while the cleavage of disulfide bonds can regulate protein function and activity. The 2,4-dinitrophenyl group can act as an electrophilic center, facilitating nucleophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
1-(Ethyldisulfanyl)-2,4-dinitrobenzene can be compared with other disulfide-containing compounds and 2,4-dinitrophenyl derivatives:
2,4-Dinitrophenyl Derivatives: Compounds such as 2,4-dinitrophenylhydrazine are used in analytical chemistry for the detection of carbonyl compounds.
This compound is unique due to its combination of a disulfide bond and a 2,4-dinitrophenyl group, making it useful in both protein chemistry and analytical applications.
Propriétés
Numéro CAS |
22057-41-6 |
|---|---|
Formule moléculaire |
C8H8N2O4S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-(ethyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4S2/c1-2-15-16-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |
Clé InChI |
LHLFYBCYHUOWLD-UHFFFAOYSA-N |
SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















